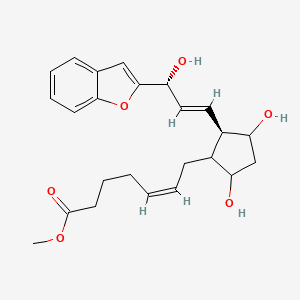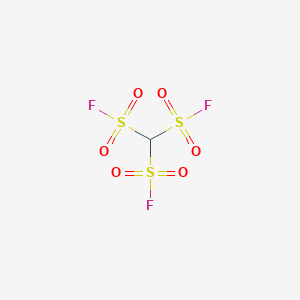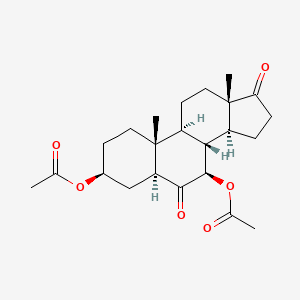![molecular formula C22H38OSi4 B14447122 Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- CAS No. 77547-99-0](/img/structure/B14447122.png)
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is an organosilicon compound characterized by the presence of a silanol group (Si-OH) and multiple silyl groups. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- can be synthesized through the hydrolysis of corresponding silyl halides, alkoxysilanes, or aminosilanes. The most common reactants for this synthesis are chlorosilanes, which react with water to form the silanol compound and hydrochloric acid as a byproduct . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of silanol compounds often involves the controlled hydrolysis of chlorosilanes in a fluidized bed reactor. This method allows for the efficient production of silanol compounds with high purity and yield . The process may also involve the use of oxidants such as air, peracids, or potassium permanganate to oxidize hydrosilanes into silanols .
Chemical Reactions Analysis
Types of Reactions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like air or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silanol group can be substituted with other functional groups through reactions with silyl halides or alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosilanes, alkoxysilanes, and hydrosilanes. The reactions typically occur under mild conditions with the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include disiloxanes, siloxanes, and other organosilicon compounds. These products are often used as intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and facilitate various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bond and its reactivity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: A simpler silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: A silanediol compound with two phenyl groups and two hydroxyl groups attached to the silicon atom.
Silanetriol: A compound with three hydroxyl groups attached to the silicon atom.
Uniqueness
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is unique due to its complex structure, which includes multiple silyl groups and a silanol group. This complexity allows for a wide range of chemical reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
77547-99-0 |
|---|---|
Molecular Formula |
C22H38OSi4 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
hydroxy-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
InChI Key |
UAKZFHQQSDUPMG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)O)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


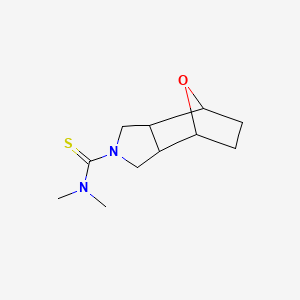
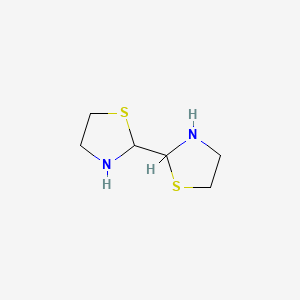

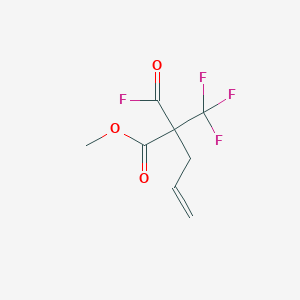

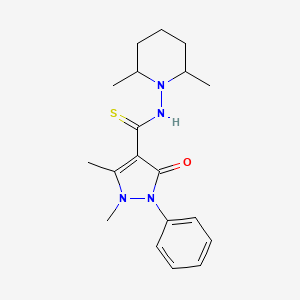
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
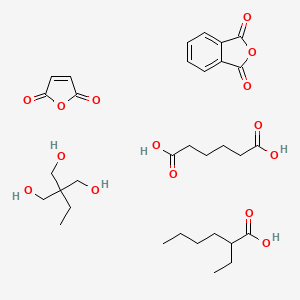
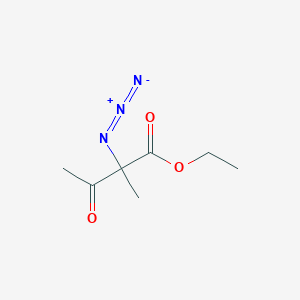
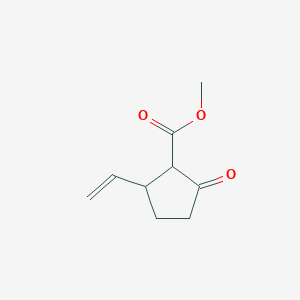
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
